Ethyl8-methoxyquinoline-2-carboxylate

Description

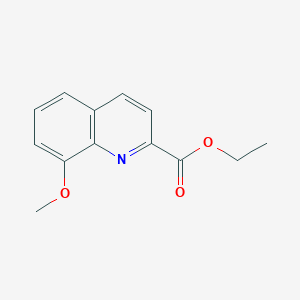

Ethyl 8-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 8 and an ethyl ester moiety at position 2. While direct data for this compound are absent in the provided evidence, its structure can be inferred from related analogs. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituent positions and types critically influencing their properties .

The molecular formula of this compound is hypothesized to be C₁₃H₁₃NO₃, derived by adding a methoxy group to ethyl quinoline-2-carboxylate. Its synthesis likely involves alkylation or esterification steps similar to those described for ethyl 8-hydroxyquinoline-5-carboxylate derivatives .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 8-methoxyquinoline-2-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-8-7-9-5-4-6-11(16-2)12(9)14-10/h4-8H,3H2,1-2H3 |

InChI Key |

SLNAHEBHRYPRTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

Example Methodology

A common route utilizes the Skraup synthesis:

- Reagents : 2-methoxyaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

- Procedure : The reaction mixture is heated under reflux. After cyclization, the product is esterified with ethanol to yield ethyl 8-methoxyquinoline-2-carboxylate.

Alternative Synthetic Routes

Rhodium-Catalyzed Cyclization

This method employs transition metal catalysts for efficient quinoline formation:

- Reagents : 2-isopropenylaniline, rhodium acetate (5 mol%), copper acetate (2 equivalents), sodium carbonate (2 equivalents), and diethyldiazomalonate.

- Conditions : The reaction is carried out in 1,2-dichloroethane at 100°C for 24 hours.

- Purification : The crude product is purified using flash column chromatography.

- Yield : Approximately 65% to 76%, depending on substrate variations.

Green Chemistry Approaches

To minimize environmental impact:

- Solvent-free reactions or recyclable catalysts are used.

- Continuous flow reactors enhance efficiency and reduce waste.

Purification Techniques

After synthesis, the crude product often contains impurities. Purification is achieved through:

- Flash Column Chromatography : Using a gradient of ethyl acetate and cyclohexane.

- Crystallization : Recrystallization from suitable solvents like ethanol or ethyl acetate ensures high purity.

Comparative Analysis of Methods

| Methodology | Catalyst/Conditions | Advantages | Yield (%) |

|---|---|---|---|

| Skraup Synthesis | Sulfuric acid, nitrobenzene | Simple setup; widely applicable | Moderate |

| Rhodium-Catalyzed Cyclization | Rhodium acetate, copper acetate | High selectivity; fewer side reactions | 65–76 |

| Green Chemistry Approaches | Recyclable catalysts | Eco-friendly; scalable | Variable |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 8-methoxyquinoline-2-carboxylate has been identified as a promising candidate for antimicrobial agents. Research indicates that derivatives of quinoline compounds exhibit potent antibacterial properties. For instance, studies have shown that modifications at the 8-position can enhance the efficacy against various bacterial strains, including resistant ones .

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of ethyl 8-methoxyquinoline-2-carboxylate were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Ethyl 8-methoxyquinoline-2-carboxylate | 4 | 8 |

| Control Antibiotic | 16 | 32 |

2. Anticancer Properties

Recent research has also highlighted the anticancer potential of ethyl 8-methoxyquinoline-2-carboxylate. Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression .

Case Study: Cytotoxicity Against Cancer Cells

A study focused on the cytotoxic effects of ethyl 8-methoxyquinoline-2-carboxylate on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Materials Science Applications

1. Coordination Chemistry

Ethyl 8-methoxyquinoline-2-carboxylate serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.

Table: Metal Complexes Formed with Ethyl 8-Methoxyquinoline-2-Carboxylate

| Metal Ion | Complex Formation | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Yes | 5.6 |

| Ni(II) | Yes | 4.9 |

| Co(II) | Yes | 5.1 |

Analytical Chemistry Applications

1. Fluorescent Probes

The compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. This property is exploited in various analytical techniques, including fluorescence spectroscopy.

Case Study: Detection of Heavy Metals

A recent study demonstrated the use of ethyl 8-methoxyquinoline-2-carboxylate as a fluorescent sensor for detecting heavy metals such as lead and mercury in environmental samples. The sensitivity and selectivity were attributed to the chelation properties of the compound, which enhanced fluorescence intensity upon metal binding .

Mechanism of Action

The mechanism of action of Ethyl 8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between ethyl 8-methoxyquinoline-2-carboxylate and analogous quinoline derivatives:

Table 1: Structural and Physicochemical Comparison

Substituent Position and Electronic Effects

- Ester Position: Moving the ester from C2 (target compound) to C8 (ethyl 8-quinolinecarboxylate) alters electronic distribution. C2 esters may enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- Methoxy vs. Ethoxy/Nitro Groups: Methoxy at C8 (target) provides moderate electron-donating effects, whereas nitro (C8 in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate) strongly withdraws electrons, increasing electrophilicity .

Physicochemical Properties

- Boiling Points: Compounds with polar substituents (e.g., nitro, dimethoxy) exhibit higher predicted boiling points (e.g., 468°C for ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) due to increased molecular weight and polarity .

- Solubility: Methoxy and ester groups enhance solubility in polar solvents compared to alkyl-substituted analogs like 8-ethoxy-2-methylquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.